molecular formula C10H15ClN4O B8411774 6-Chloro-2-methyl-N*4*-(tetrahydro-pyran-4-yl)-pyrimidine-4,5-diamine CAS No. 1231220-81-7

6-Chloro-2-methyl-N*4*-(tetrahydro-pyran-4-yl)-pyrimidine-4,5-diamine

Cat. No. B8411774
M. Wt: 242.70 g/mol
InChI Key: FAYJZRRSCSYKBJ-UHFFFAOYSA-N
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Patent
US08252798B2

Procedure details

Heat a solution of 4,6-Dichloro-2-methyl-pyrimidin-5-ylamine (0.008 mol, 1.5 g, 1.0 equiv.), 4-amino tetrahydropyran (0.012 mol, 1.27 g, 1.5 equiv.), and N,N-diisopropylethylamine (0.0092 mol, 1.1 g, 1.1 equiv.) in 2-propanol (80 mL) at 150° C. in a sealed tube for 16 hours. Cool the reaction mixture to room temperature and remove the 2-propanol under reduced pressure to give the residue. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give a residue. Purify the residue on silica gel column eluting with dichloromethane: methanol 96:4 to give the title compound. MS (m/z): 243.41 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[C:4]([CH3:10])[N:3]=1.[NH2:11][CH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(N(CC)C(C)C)(C)C>CC(O)C.ClCCl>[Cl:9][C:6]1[N:5]=[C:4]([CH3:10])[N:3]=[C:2]([NH:11][CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1N)Cl)C
Name
Quantity
1.27 g
Type
reactant
Smiles
NC1CCOCC1
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remove the 2-propanol under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the residue
WASH
Type
WASH
Details
wash with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue on silica gel column
WASH
Type
WASH
Details
eluting with dichloromethane: methanol 96:4

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)C)NC1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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